

# Application Notes and Protocols: Assessing the Effect of Elacridar on Drug Uptake

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## Compound of Interest

Compound Name: *Elacridar*

Cat. No.: *B1662867*

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## Introduction

**Elacridar** (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are expressed in various tissues, including the gastrointestinal tract, blood-brain barrier, and tumor cells, where they function as efflux pumps, actively extruding a wide range of xenobiotics, including many therapeutic drugs.[3][4] This efflux mechanism can significantly reduce the intracellular concentration of drugs, leading to decreased efficacy and the development of multidrug resistance (MDR) in cancer.[5][6]

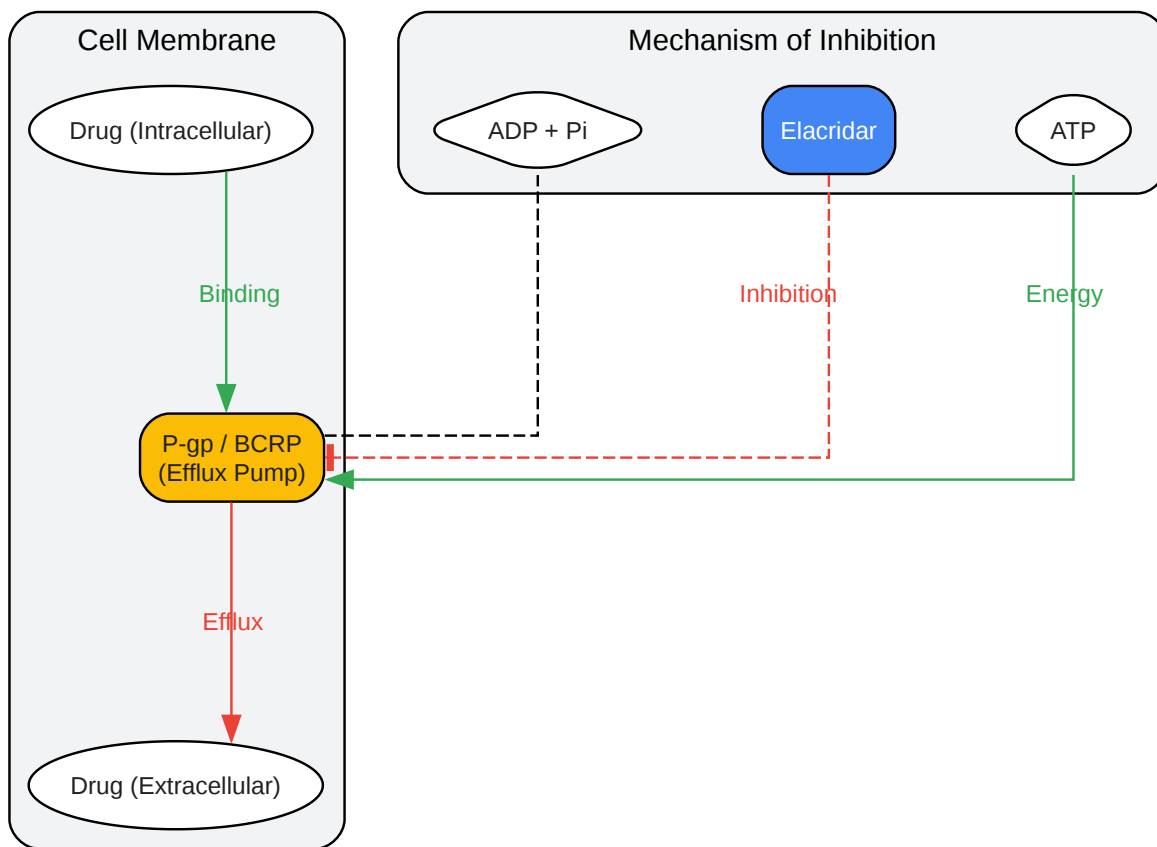
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro and in vivo effects of **Elacridar** on the uptake and efficacy of drugs that are substrates of P-gp and/or BCRP.

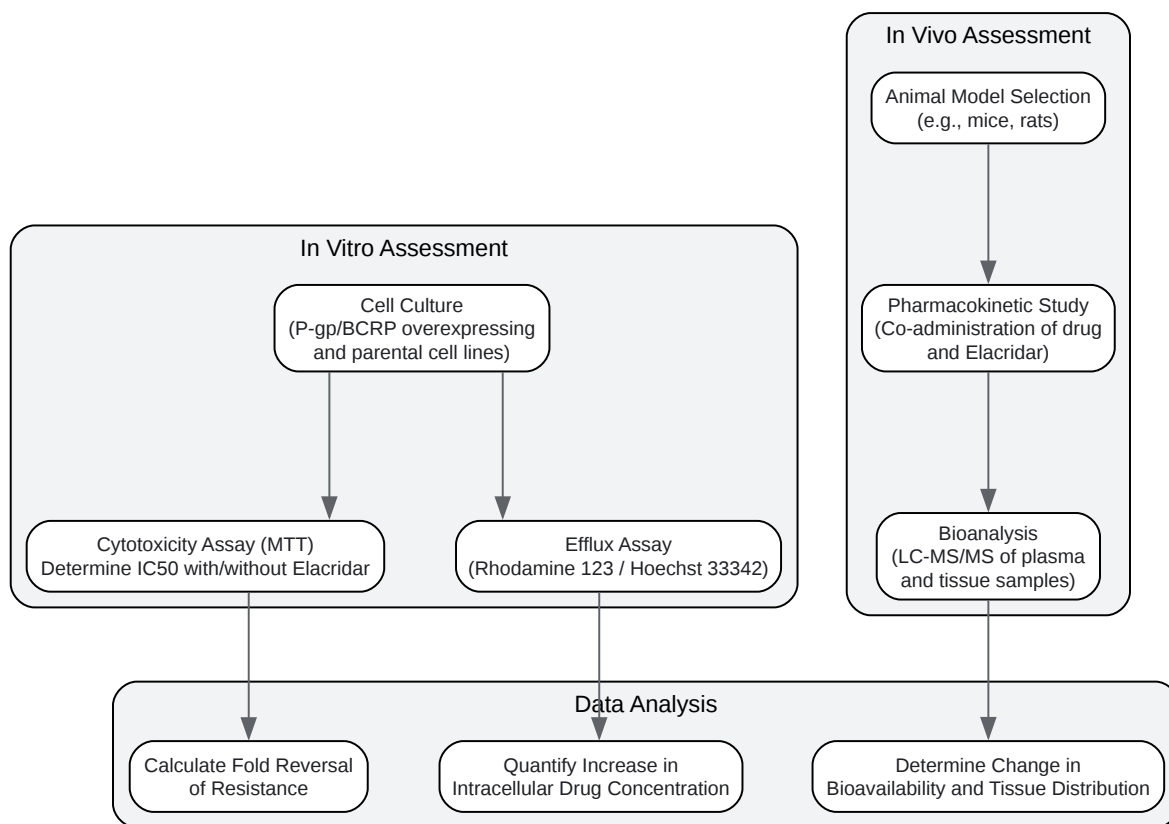
## Mechanism of Action

P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to transport substrates out of the cell, against a concentration gradient.[4] This active efflux reduces the intracellular accumulation of substrate drugs, thereby limiting their therapeutic effect. **Elacridar** inhibits this process by binding to the transporters, likely at an allosteric site, which modulates their ATPase activity and prevents the conformational changes necessary for

drug efflux.[7] By inhibiting P-gp and BCRP, **Elacridar** can restore the sensitivity of resistant cells to chemotherapeutic agents and enhance the penetration of drugs into sanctuary sites like the brain.[1][8]

## Signaling Pathway of P-gp/BCRP Mediated Drug Efflux and Inhibition by Elacridar





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